Methyl (3as,6ar)-2,5-dibenzyl-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis
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Overview
Description
Methyl (3as,6ar)-2,5-dibenzyl-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis is a complex organic compound with a unique structure
Preparation Methods
The synthesis of Methyl (3as,6ar)-2,5-dibenzyl-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalytic ruthenium complexes and alkali metal bases . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzyl positions, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Methyl (3as,6ar)-2,5-dibenzyl-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar compounds include other octahydropyrrolo[3,4-c]pyrrole derivatives, such as:
- rac-Methyl (3aR,6aS)-5-methyl-4,6-dioxo-3-(o-tolyl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylate
- rac-methyl (3aR,7aR)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to differences in their chemical reactivity and biological activity. Methyl (3as,6ar)-2,5-dibenzyl-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis is unique due to its specific arrangement of benzyl and methyl groups, which can influence its interactions and applications.
Properties
Molecular Formula |
C23H28N2O2 |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
methyl 2,5-dibenzyl-6a-methyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylate |
InChI |
InChI=1S/C23H28N2O2/c1-22-15-24(13-19-9-5-3-6-10-19)17-23(22,21(26)27-2)18-25(16-22)14-20-11-7-4-8-12-20/h3-12H,13-18H2,1-2H3 |
InChI Key |
WQBAPAJIJLXLMI-UHFFFAOYSA-N |
Canonical SMILES |
CC12CN(CC1(CN(C2)CC3=CC=CC=C3)C(=O)OC)CC4=CC=CC=C4 |
Origin of Product |
United States |
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